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Compound of Interest

Compound Name:
5-(1-Hydroxyethyl)-2-

methylpyridine

CAS No.: 110338-86-8

Cat. No.: B017623

Get Quote

Executive Summary & Compound Definition
-(1-Hydroxyethyl)-2-methylpyridine (IUPAC: 1-(6-methylpyridin-2-yl)ethanol) is a substituted
pyridine derivative characterized by a secondary alcohol on the

-carbon of the ethyl side chain and a methyl group at the 6-position of the pyridine ring.

Unlike simple pyridine solvents, this molecule possesses a chiral center and a bidentate

coordination site (N, O), making it a critical "privileged structure" in medicinal chemistry. It

serves primarily as a chiral auxiliary and metabolically stable scaffold for synthesizing bioactive

metallodrugs and receptor ligands.

Structural Identity[1]
CAS Number: 42732-22-9 (Racemic), 676476-21-4 (R-isomer).

Molecular Formula:
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[1]

Key Feature: The 6-methyl group provides steric hindrance that modulates metal binding and

blocks metabolic oxidation at the

-position, distinguishing it from unsubstituted pyridine alcohols.

Comparative Biological Activity & Physicochemical
Profile
The following table contrasts

-(1-Hydroxyethyl)-2-methylpyridine with three functionally distinct analogs to highlight its unique
position in the pharmacophore landscape.

Table 1: Comparative Pharmacological &
Physicochemical Matrix
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Feature
-(1-

Hydroxyethyl)-2

-methylpyridine

1-(2-

Pyridyl)ethanol
Emoxypine Betahistine

Structure

6-Methyl-2-(1-

hydroxyethyl)pyri

dine

2-(1-

hydroxyethyl)pyri

dine

2-Ethyl-6-methyl-

3-

hydroxypyridine

2-[2-

(methylamino)eth

yl]pyridine

Primary Role
Chiral Building

Block / Ligand

General

Intermediate

Antioxidant /

Nootropic Drug

H3 Receptor

Antagonist

LogP

(Lipophilicity)
~1.65 (Moderate) ~1.19 (Lower)

~1.8 (Optimized

for BBB)

~0.6

(Hydrophilic)

Metabolic

Stability

High (6-Me

blocks oxidation)

Low (Susceptible

to 6-oxidation)
High

Low (Rapid

metabolism)

Chirality
Yes (R/S

Enantiomers)
Yes No No

Metal Binding

Sterically

Hindered

Bidentate

Strong Bidentate
Monodentate (via

Ring OH)

Monodentate (via

Amine)

Bioactivity Class
Antimicrobial /

Cytotoxic Ligand

Solvent /

Precursor

Membrane

Stabilizer

Vasodilator /

Neuromodulator

Field-Proven Insights:
The "Methyl Effect": The addition of the 6-methyl group (compared to 1-(2-Pyridyl)ethanol)

significantly increases lipophilicity (LogP), enhancing membrane permeability. Crucially, it

creates a "steric clash" that alters the geometry of metal complexes (e.g., with Zinc or

Platinum), often reducing toxicity while maintaining catalytic or cytotoxic efficacy in

metallodrugs.

Metabolic Blocking: In drug design, the 6-position of the pyridine ring is a metabolic "soft

spot" prone to oxidation by aldehyde oxidase. The 6-methyl group in the subject compound

blocks this pathway, potentially extending the half-life of drugs derived from this scaffold.
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Mechanistic Pathways & Pharmacophore Logic
The biological relevance of this compound stems from its ability to act as a chelating

pharmacophore. Below is a visualization of how it interacts with biological targets (enzymes or

metal centers) compared to its analogs.

a-(1-Hydroxyethyl)-2-methylpyridine Metal Ion (Zn2+, Fe2+)
(Enzyme Active Site)
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(Reduced Toxicity)
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Asymmetric Synthesis
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Metabolic Resistance
(Blocked 6-Oxidation)

Inhibits Aldehyde Oxidase

Click to download full resolution via product page

Caption: Pharmacophore logic showing how the 6-methyl group and chiral center dictate the

compound's stability and binding profile.

Experimental Protocols
To evaluate the biological potential of this compound, researchers typically employ Enzymatic

Resolution (to isolate the active enantiomer) and Cytotoxicity Screening.

Protocol A: Kinetic Resolution via Lipase (Synthesis of
Chiral Bioactives)
Rationale: Biological activity is often restricted to one enantiomer (usually the (S)-form for

pyridine alcohols in specific receptor interactions).

Materials:

Racemic 1-(6-methylpyridin-2-yl)ethanol (100 mg).[2]

Candida antarctica Lipase B (CAL-B, immobilized).
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Vinyl acetate (Acyl donor).

MTBE (Methyl tert-butyl ether) solvent.

Workflow:

Dissolution: Dissolve 100 mg of the substrate in 5 mL of anhydrous MTBE.

Acyl Donor Addition: Add 3 equivalents of vinyl acetate.

Enzyme Initiation: Add 20 mg of immobilized CAL-B.

Incubation: Shake at 30°C / 200 rpm for 24–48 hours.

Monitoring: Monitor conversion via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

Termination: Filter off the enzyme.

Separation: The product will be a mixture of the (R)-acetate and the unreacted (S)-alcohol,

which can be separated by column chromatography.

Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: To determine if the compound or its metal complexes exhibit anticancer activity

similar to other pyridine pharmacophores.

Cell Lines: HeLa (Cervical), MCF-7 (Breast), HEK293 (Normal Control).

Steps:

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Prepare serial dilutions of

-(1-Hydroxyethyl)-2-methylpyridine (0.1

M to 100
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M) in DMSO (<0.5% final conc).

Exposure: Treat cells for 48h.

MTT Addition: Add 10

L MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

Solubilization: Dissolve formazan crystals in 100

L DMSO.

Readout: Measure absorbance at 570 nm.

Calculation: Determine

using non-linear regression.

Expected Result: The pure ligand often shows low toxicity (

M). However, Platinum(II) or Ruthenium(II) complexes of this ligand typically show
enhanced cytotoxicity (

M) due to the "antenna effect" of the pyridine ring facilitating DNA intercalation.

Synthesis & Metabolic Pathway (Graphviz)
Understanding the origin and fate of this molecule is crucial for drug development. It is often

synthesized from 2-acetyl-6-methylpyridine and can be metabolized into the carboxylic acid.
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Caption: Synthetic route from ketone precursor and potential metabolic fate. Note the slow

oxidation to acid due to steric hindrance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. calpaclab.com [calpaclab.com]

2. (r)-1-(6-Methylpyridin-2-yl)ethanol (1 x 100 mg) | Reagentia [reagentia.eu]

3. CompTox Chemicals Dashboard [comptox.epa.gov]

To cite this document: BenchChem. [Comparative Guide: -(1-Hydroxyethyl)-2-methylpyridine
Biological Activity & Pharmacophore Analysis]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b017623/docs#comparative-guide-1-hydroxyethyl-
2-methylpyridine-biological-activity-pharmacophore-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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